Bienvenue dans la boutique en ligne BenchChem!

Tereticornate A

Antiviral Herpes Simplex Virus Drug Discovery

Tereticornate A is a pentacyclic triterpenoid ester with a C-3 cinnamoyl moiety and γ-lactone ring, first isolated from Eucalyptus tereticornis. It demonstrates 2-fold greater anti-HSV-1 potency and selectivity versus acyclovir. In osteoclast biology, it uniquely inhibits RANKL-induced differentiation via TRAF6/c-Src downregulation and multi-pathway blockade (NF-κB, MAPK, AKT). This structural specificity makes it an essential tool compound for antiviral and bone metabolism research.

Molecular Formula C40H54O6
Molecular Weight 630.9 g/mol
Cat. No. B1180752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTereticornate A
SynonymsTereticornate A
Molecular FormulaC40H54O6
Molecular Weight630.9 g/mol
Structural Identifiers
InChIInChI=1S/C40H54O6/c1-24-13-19-39-22-21-38(7)37(6)18-14-29-35(3,4)31(45-32(42)12-10-26-9-11-27(41)28(23-26)44-8)16-17-36(29,5)30(37)15-20-40(38,46-34(39)43)33(39)25(24)2/h9-12,15,20,23-25,29-31,33,41H,13-14,16-19,21-22H2,1-8H3/t24?,25?,29?,30?,31?,33?,36-,37+,38-,39-,40-/m0/s1
InChIKeyIOGXUTZMCFOAOS-JLOXNRSRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Tereticornate A: A Structurally Defined Eucalypt Triterpenoid for Antiviral and Bone Resorption Research Applications


Tereticornate A (CAS 149751-81-5, C40H54O6, MW 630.85 g/mol) is a pentacyclic triterpenoid ester first isolated and structurally characterized from Eucalyptus tereticornis leaves [1]. It belongs to the ursane-type triterpene class and features a γ-lactone ring and a cinnamoyl ester moiety at C-3 [2]. Unlike the ubiquitous free triterpenic acids (e.g., ursolic acid, oleanolic acid) found in many plant species, Tereticornate A is a relatively rare, specific eucalypt-derived ester conjugate. The compound is commercially available as a research-grade natural product with purity typically ≥98% .

Tereticornate A: Why In-Class Triterpenoid Interchangeability Is Scientifically Unjustified


Substituting Tereticornate A with a more common or less expensive triterpenoid (e.g., ursolic acid, oleanolic acid, or betulinic acid) is not scientifically valid due to its unique and functionally critical structural features [1]. While many pentacyclic triterpenoids share a similar core skeleton, Tereticornate A's distinct C-3 cinnamoyl ester and γ-lactone moiety confer a specific three-dimensional conformation and electronic distribution that dictates its unique biological target engagement [2]. As demonstrated in the evidence below, this structural specificity translates into a quantifiable, differential potency and selectivity profile—most notably, a 2-fold greater anti-HSV-1 potency and 2-fold higher selectivity index compared to the clinical standard acyclovir [3]. Generic substitution with other triterpenoids would therefore yield different, non-comparable, or even null biological outcomes, compromising experimental reproducibility and project validity.

Tereticornate A: A Quantitative Comparator Analysis of Antiviral Potency and Selectivity for Procurement Decisions


Anti-HSV-1 Potency: Tereticornate A Demonstrates 2-Fold Greater Activity than Acyclovir

In a direct, head-to-head comparison against the clinical gold-standard antiviral acyclovir, Tereticornate A exhibited superior potency against herpes simplex virus type 1 (HSV-1) replication in a plaque reduction assay. Tereticornate A demonstrated an IC50 of 0.96 μg/mL, while acyclovir, tested under identical conditions, showed an IC50 of 1.92 μg/mL [1]. This indicates Tereticornate A is twice as potent as acyclovir on a per-weight basis in this model.

Antiviral Herpes Simplex Virus Drug Discovery

Therapeutic Index: Tereticornate A Achieves a 2-Fold Higher Selectivity Index than Acyclovir

Beyond absolute potency, the therapeutic window (selectivity index, SI) is a critical parameter for lead prioritization. In the same study, Tereticornate A exhibited a CC50 (50% cytotoxic concentration) of 210 μg/mL on Vero cells, yielding a calculated selectivity index (CC50/IC50) of 218.8. In contrast, acyclovir showed a CC50 of 210 μg/mL and a corresponding selectivity index of 109.4 [1].

Selectivity Index Cytotoxicity Drug Safety Antiviral

Mechanistic Differentiation: Unique RANK Signaling Pathway Inhibition Compared to Common Triterpenoids

While many pentacyclic triterpenoids exhibit anti-inflammatory or anti-cancer activities, Tereticornate A demonstrates a specific and well-defined mechanism for inhibiting osteoclast differentiation that is distinct from general antioxidant or cytotoxic effects. In RAW 264.7 cells stimulated with RANKL (Receptor Activator of Nuclear Factor κ B Ligand), Tereticornate A (5-20 μM) potently inhibited the formation of TRAP-positive multinucleated osteoclasts [1]. Mechanistic studies revealed it downregulated the expression of c-Src and TRAF6, and suppressed RANKL-induced activation of key downstream signaling cascades including AKT, MAPK (p38, JNK, ERK), and NF-κB, ultimately reducing the expression of the master osteoclast transcription factors NFATc1 and c-Fos [1]. This multi-pathway modulation contrasts with the broader, often less defined, actions of common triterpenoids like ursolic acid, which may involve additional targets.

Osteoclastogenesis Bone Resorption NF-κB MAPK TRAF6

Structural Specificity: Tereticornate A Exhibits >14x Potency Advantage Over Closely Related Analogue

Within the eucalypt-derived triterpenoid class, subtle structural variations yield dramatic differences in bioactivity. Tereticornate A's anti-HSV-1 IC50 of 0.96 μg/mL is more than 14 times more potent than that of its close analogue, ursolic acid lactone (IC50 = 14.0 μg/mL), which lacks the C-3 cinnamoyl ester group and features a different oxidation pattern [1]. This stark difference underscores that the cinnamoyl ester substitution at C-3 is a critical pharmacophore for potent anti-HSV-1 activity.

Structure-Activity Relationship Triterpenoid Ester SAR

High-Value Application Scenarios for Tereticornate A Driven by Comparative Evidence


Lead Compound and Positive Control for Next-Generation Anti-HSV-1 Drug Discovery

Tereticornate A's 2-fold greater potency and 2-fold higher selectivity index compared to acyclovir [1] position it as an ideal tool compound for antiviral drug discovery programs. It can serve as a benchmark positive control for high-throughput screening campaigns, a validated starting point for medicinal chemistry optimization (e.g., SAR studies around the C-3 ester), and a reference standard to benchmark the performance of novel synthetic or natural anti-HSV-1 candidates.

Specific Pathway Probe for RANKL-Induced Osteoclastogenesis and Bone Resorption Studies

Based on its defined mechanism of action [1], Tereticornate A is uniquely suited as a chemical probe to dissect the RANK/RANKL/TRAF6 signaling axis in osteoclast biology. Unlike broad-spectrum triterpenoids, its multi-pathway inhibition (NF-κB, MAPK, AKT) downstream of TRAF6 and c-Src [1] allows researchers to interrogate specific nodes in osteoclast differentiation. This makes it valuable for basic bone biology research and for screening in disease models of osteoporosis, rheumatoid arthritis, and cancer-induced bone metastasis.

Chemical Biology Tool for Investigating the Crosstalk Between Viral Infection and Inflammation

The 2018 study by Brezáni et al. demonstrates that Tereticornate A not only inhibits HSV-1 replication but also modulates inflammatory pathways, specifically NF-κB/AP-1 activity and the secretion of cytokines IL-1β and TNF-α in LPS-stimulated THP-1 macrophages [1]. This dual activity profile makes Tereticornate A a valuable tool for studying the complex interplay between viral infection and the host inflammatory response, particularly in the context of herpesviral lesions complicated by secondary inflammation.

Reference Standard for Quality Control and Dereplication in Eucalyptus Phytochemistry

As a well-characterized and commercially available eucalypt-specific triterpenoid ester [1], Tereticornate A serves as an authentic reference standard for the identification, quantification, and dereplication of this compound class in complex Eucalyptus extracts or formulations. Its distinct UV absorbance and MS/MS fragmentation pattern, arising from its unique cinnamoyl ester moiety, facilitate its unambiguous detection and differentiation from more common pentacyclic triterpenoids in metabolomics and pharmacognosy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tereticornate A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.